Magnesium ionophore II
Description
Significance of Divalent Cation Recognition in Chemical and Biological Systems
Divalent cations are fundamental to life, participating in everything from enzymatic reactions and signal transduction to maintaining the structural integrity of DNA. nih.govnih.gov Magnesium, the second most abundant intracellular divalent cation, is a cofactor for over 300 enzymes and is essential for processes like energy metabolism and protein synthesis. nih.govnih.govnih.gov The precise regulation of divalent cation concentrations is vital for cellular homeostasis, and disruptions in this balance are linked to various diseases, including cardiovascular disorders and neurological conditions. nih.govrsc.orgnih.gov The ability to selectively detect and quantify these cations within complex biological environments is therefore a critical aspect of understanding both normal physiological function and the mechanisms of disease. nih.gov
Overview of Synthetic Ionophores for Magnesium
To meet the challenge of studying magnesium ions, scientists have developed a range of synthetic ionophores. rsc.orgagscientific.com These are typically lipid-soluble molecules that can reversibly bind to a specific ion, in this case, Mg²⁺, and facilitate its transport across a hydrophobic membrane. wikipedia.org The design of these ionophores is a delicate balance of creating a hydrophilic cavity that is the right size and has the appropriate coordination geometry to selectively bind Mg²⁺, while the exterior of the molecule remains lipophilic to allow it to reside within a membrane. wikipedia.org Over the years, several magnesium ionophores have been synthesized, each with varying degrees of selectivity and affinity for Mg²⁺ over other biologically relevant cations like calcium (Ca²⁺), sodium (Na⁺), and potassium (K⁺). agscientific.comsigmaaldrich.comresearchgate.net These ionophores are the key components in various analytical techniques aimed at measuring magnesium concentrations. agscientific.com
Historical Development and Evolution of Magnesium Ionophore II as a Research Tool
This compound, also known by its chemical name N,N′′-Octamethylene-bis(N′-heptyl-N′-methyl-methylmalonamide) and the designation ETH 5214, is a synthetic, neutral ionophore specifically designed for the recognition of magnesium ions. sigmaaldrich.comscbt.com Its development was a significant step forward in the quest for highly selective tools for Mg²⁺ measurement. The design of this compound and other related malonic acid amides was driven by the need for improved selectivity for magnesium over calcium, a persistent challenge in the field. agscientific.comresearchgate.net Researchers systematically modified the structure of these ionophores, leading to the creation of a series of compounds, including Magnesium Ionophore I, III, and IV, each with distinct selectivity profiles. agscientific.comsigmaaldrich.com The evolution of these ionophores has been a continuous process of refining the molecular structure to achieve better performance in specific applications, particularly in the development of ion-selective electrodes for clinical and environmental analysis. agscientific.comresearchgate.net
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 119110-37-1 | scbt.com |
| Molecular Formula | C₃₂H₆₂N₄O₄ | scbt.com |
| Molecular Weight | 566.86 g/mol | scbt.com |
| Alternate Names | ETH 5214; N,N′′-Octamethylene-bis(N′-heptyl-N′-methyl-methylmalonamide) | scbt.com |
| Appearance | Not specified, but used in liquid form for electrodes. | sigmaaldrich.comsigmaaldrich.com |
| Solubility | Soluble in organic solvents like 2-Nitrophenyl octyl ether. | sigmaaldrich.com |
Mechanism of Action
The primary function of this compound is to act as a selective carrier of magnesium ions across a hydrophobic barrier, such as a polymeric membrane in an ion-selective electrode (ISE). wikipedia.orgresearchgate.net This process is governed by the principles of supramolecular chemistry, where the ionophore's three-dimensional structure creates a pre-organized cavity lined with oxygen atoms from the amide groups. wikipedia.orgresearchgate.net These oxygen atoms provide a favorable coordination environment for the positively charged magnesium ion.
The selectivity of this compound for Mg²⁺ over other cations, particularly Ca²⁺, is a result of the specific architecture of its binding site. researchgate.net The size of the cavity and the flexibility of the molecule are optimized to form a stable complex with the smaller ionic radius of Mg²⁺. The formation of this ion-ionophore complex neutralizes the charge of the magnesium ion, allowing it to be extracted from the aqueous sample phase into the lipophilic membrane phase. wikipedia.orgresearchgate.net Within the membrane, the complex can diffuse across, ultimately releasing the magnesium ion on the other side, where an internal reference solution is present. researchgate.net This selective transport of ions generates a potential difference across the membrane that is proportional to the concentration of magnesium ions in the sample, which is then measured by the electrode. researchgate.net
Applications in Scientific Research
The unique properties of this compound have led to its widespread use in various analytical techniques.
Ion-Selective Electrodes (ISEs)
The most prominent application of this compound is as the active component in the sensing membrane of magnesium-selective electrodes. agscientific.comsigmaaldrich.com These electrodes are crucial for determining the concentration of free magnesium ions in a variety of samples, including biological fluids like blood serum and environmental samples such as water. nih.govagscientific.comsigmaaldrich.com The performance of these ISEs is highly dependent on the composition of the membrane, which typically includes the ionophore, a plasticizer like 2-Nitrophenyl octyl ether, and a polymer matrix such as poly(vinyl chloride). sigmaaldrich.comrsc.org Researchers have extensively studied and optimized these membrane compositions to enhance the selectivity and sensitivity of the electrodes for magnesium. sigmaaldrich.comresearchgate.netrsc.org
Fluorescence Microscopy
While this compound itself is not fluorescent, the principles of selective ion recognition it embodies are fundamental to the design of fluorescent probes for magnesium. rsc.orgnih.gov Fluorescent indicators for Mg²⁺, such as Mag-fura-2 and Magnesium Green™, are engineered to exhibit a change in their fluorescent properties upon binding to magnesium ions. nih.govthermofisher.com These probes allow for the visualization and quantification of intracellular magnesium concentrations in living cells using techniques like confocal laser scanning microscopy and two-photon microscopy. rsc.orgnih.govnih.gov This enables the real-time study of the dynamic roles of magnesium in cellular processes. rsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for studying ion-ligand interactions. nih.govnih.gov While direct NMR studies of this compound are less common in the literature, ²⁵Mg NMR has been used to investigate the binding of magnesium to various biological molecules. nih.govfigshare.com Furthermore, NMR techniques have been developed to quantify ionized magnesium in plasma samples by observing the signal of EDTA-complexed magnesium. nih.gov The principles of selective binding demonstrated by ionophores like this compound are crucial for developing such analytical methods.
Other Analytical Techniques
The application of magnesium ionophores extends to other analytical platforms as well. For instance, they have been incorporated into optical sensors, or optodes, which measure changes in light absorption or fluorescence to determine ion concentrations. researchgate.net There is also growing interest in integrating ion-selective membranes containing ionophores like this compound into advanced sensing devices such as organic electrochemical transistors for potentiometric detection of ions. acs.org These developments promise to further expand the utility of magnesium ionophores in diverse research and diagnostic applications.
Structure
2D Structure
Properties
IUPAC Name |
N-heptyl-N'-[8-[[3-[heptyl(methyl)amino]-2-methyl-3-oxopropanoyl]amino]octyl]-N,2-dimethylpropanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H62N4O4/c1-7-9-11-17-21-25-35(5)31(39)27(3)29(37)33-23-19-15-13-14-16-20-24-34-30(38)28(4)32(40)36(6)26-22-18-12-10-8-2/h27-28H,7-26H2,1-6H3,(H,33,37)(H,34,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFJQHTUZRJEKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN(C)C(=O)C(C)C(=O)NCCCCCCCCNC(=O)C(C)C(=O)N(C)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H62N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20922871 | |
| Record name | N,N'-(Octane-1,8-diyl)bis{2-[heptyl(methyl)carbamoyl]propanimidic acid} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119110-37-1 | |
| Record name | Eth 5214 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119110371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-(Octane-1,8-diyl)bis{2-[heptyl(methyl)carbamoyl]propanimidic acid} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Modification of Magnesium Ionophore Ii
Foundational Synthesis of Amidic Aza-Crown Ether Derivatives
The foundational structure of many magnesium ionophores is the aza-crown ether, a macrocyclic polyether where one or more oxygen atoms are replaced by nitrogen atoms. researchgate.net These nitrogen atoms serve as convenient points for chemical modification. nih.gov The synthesis of amidic derivatives typically begins with a commercially available diaza-crown ether, such as 1,10-diaza-18-crown-6. mdpi.com
The core synthetic step is the acylation of the secondary amine groups within the macrocycle. nih.gov This is generally achieved by reacting the diaza-crown ether with an acyl chloride in the presence of a base, such as triethylamine, in an anhydrous solvent like chloroform. nih.gov This reaction attaches amide-containing side chains to the nitrogen atoms, which is a crucial first step in building the complexing arms of the ionophore. nih.govmdpi.com The structure of the acyl chloride can be varied to introduce different functionalities that will ultimately influence the ionophore's properties.
Design and Synthesis of Dipodal Derivatives of Diaza-Crown Ethers
A highly successful strategy in designing magnesium ionophores involves the creation of dipodal, or "double-armed," derivatives of diaza-crown ethers. mdpi.comnih.gov In this design, two complexing side chains are attached to the two nitrogen atoms of a macrocycle like 1,10-diaza-18-crown-6. mdpi.comresearchgate.net This architecture creates a three-dimensional cavity that is pre-organized for cation binding. The aza-crown ring itself provides a lipophilic cavity of an appropriate size, while the two diamide (B1670390) side chains are engineered to effectively bind divalent cations. mdpi.comnih.gov
The synthesis of these dipodal derivatives is a multi-step process. mdpi.comresearchgate.net Starting with commercially available materials, specific monoamides are first synthesized and then reacted with the diaza-crown ether to yield the final dipodal tetraamide derivative. mdpi.com This approach allows for precise control over the structure of the side chains, which is essential for tuning the ionophore's selectivity.
**2.3. Targeted Modifications for Enhanced Ionophoric Properties
To improve upon the initial designs, a variety of targeted chemical modifications have been explored. These changes are aimed at refining the ionophore's selectivity for magnesium over other biologically relevant cations (especially Ca²⁺), optimizing its interaction with cell membranes, and adding new detection capabilities.
A key feature in many neutral ionophores selective for magnesium is the presence of malonic acid residues. mdpi.com Specifically, bis(malondiamides) were among the first compounds to show a significant preference for magnesium ions. mdpi.com Building on this, researchers have synthesized novel dipodal derivatives of 1,10-diaza-18-crown-6 that incorporate diamide chains featuring residues from methylmalonic or butylmalonic acid. mdpi.comnih.govresearchgate.net These alkylmalonic acid residues are critical as they form part of the side chains that coordinate with the magnesium ion. mdpi.com The combination of the azacrown ring and the specific geometry of the diamide side chains helps to stabilize the resulting complex and enhance selectivity for Mg²⁺. mdpi.comnih.gov
For an ionophore to function effectively in a biological or sensor context, it must be sufficiently lipophilic to embed within and transport ions across a lipid membrane. nih.govnih.gov The lipophilicity of an ionophore is a critical parameter that influences its performance in ion-selective electrodes (ISEs) and other membrane-based sensors. researchgate.net
The following table summarizes the properties of several magnesium ionophores, illustrating how structural modifications impact selectivity and lipophilicity.
| Ionophore Name/Reference | Key Structural Feature | Selectivity (logKMg/Ca) | Lipophilicity (logP) |
| ETH 7025 (Ionophore IV) | Tris(malondiamide) | -1.2 | - |
| ETH 5506 (Ionophore VI) | Adamantylamide derivative | -1.8 | 8.48 ± 0.98 |
| K22B5 (Ionophore VII) | Dipodal diaza-crown-6 derivative | -2.5 | 3.0 ± 0.4 |
| Mg2 (Pomećko et al., 2021) | Butylmalonic acid residue | -2.77 | - |
| This table presents data compiled from research findings to show the evolution of ionophore design. mdpi.comnih.gov |
To enable optical detection of magnesium, researchers have developed fluoroionophores. rsc.org This strategy involves covalently linking a magnesium-selective ionophore, such as an aza-crown ether derivative, to a fluorescent reporter molecule (a fluorophore). rsc.org The principle of operation relies on a process called photoinduced electron transfer (PET). In the absence of magnesium, the ionophore's electron-rich nitrogen atoms can quench the fluorescence of the attached fluorophore.
Upon binding a Mg²⁺ ion, the lone pair electrons on the nitrogen atoms become engaged in coordination, which inhibits the quenching process. rsc.org This results in a significant, measurable increase in fluorescence intensity. This "turn-on" fluorescent response allows for the real-time monitoring of magnesium ion concentrations in biological systems with high sensitivity and spatiotemporal resolution. rsc.org
Another versatile approach to constructing magnesium-selective ionophores involves the use of Schiff base ligands. mdpi.comresearchgate.net A Schiff base is a compound containing a carbon-nitrogen double bond (an imine), typically formed by the condensation of a primary amine with an aldehyde or ketone. mdpi.com These ligands are attractive because they can be synthesized with a variety of donor atoms (commonly nitrogen and oxygen) positioned to form stable complexes with metal ions. rsc.orgrsc.org
Magnesium(II) complexes supported by indole- and pyrrole-containing Schiff-base ligands have been synthesized and characterized. rsc.org The N and O donor atoms from the Schiff base structure can effectively coordinate with Mg²⁺. mdpi.com By incorporating these Schiff base moieties into larger molecular frameworks, it is possible to design novel ionophores for use in potentiometric membrane sensors. mdpi.comresearchgate.net The versatility of Schiff base chemistry allows for the creation of a wide range of structures with tunable affinities and selectivities for target ions like magnesium.
Molecular Recognition Mechanisms and Coordination Chemistry of Magnesium Ionophore Ii
Principles of Neutral Carrier-Based Ion Complexation
Neutral carrier-based ionophores are lipophilic molecules designed to selectively complex with a specific ion and transport it across a hydrophobic membrane, such as a cell membrane or the membrane of an ion-selective electrode (ISE). derangedphysiology.com The fundamental principle of their operation rests on chemical recognition, where the ionophore acts as a host molecule that selectively binds a guest ion. chem-soc.si This process is driven by the concentration gradient of the target ion between the sample and a reference solution. derangedphysiology.com
Stoichiometry of Magnesium-Ionophore Complexes
The stoichiometry of the complex formed between an ionophore and an ion is a critical factor influencing its selectivity and response in sensor applications. For dipodal ionophores like Magnesium Ionophore II, which features two flexible side arms, the stoichiometry is not always a simple 1:1 ratio. Theoretical models and experimental evidence suggest that such ionophores can form complexes with varying stoichiometries, such as 2:1 or 3:2 (ionophore:ion), depending on the specific ion and the surrounding chemical environment. nih.gov
The stoichiometry of ion-ionophore complexes can be experimentally estimated by optimizing the molar ratio of anionic sites (lipophilic borate (B1201080) salts) to the ionophore within a PVC membrane and observing the resulting selectivity pattern. researchgate.netethz.ch While tripodal ionophores tend to form stable 1:1 octahedral complexes with magnesium, the dipodal structure of this compound allows for more complex binding arrangements. nih.govresearchgate.net This variability in stoichiometry can be exploited to enhance selectivity for Mg²⁺ over other cations like Ca²⁺.
Role of Aza-Crown Ether Core in Size-Selective Cavity Formation
The core of many selective ionophores, including the family to which this compound belongs, is a crown ether ring. Specifically, aza-crown ethers, where a nitrogen atom replaces one of the oxygen atoms in the cyclic structure, are particularly effective. mdpi.com This aza-crown ether core provides a pre-organized, lipophilic cavity. nih.gov The size of this cavity is a primary determinant for the selective binding of metal cations; for instance, 18-crown-6 (B118740) is known for its high affinity for potassium ions due to its optimal cavity size. mdpi.com
The heteroatoms (oxygen and nitrogen) within the ring are positioned to coordinate with a cation that fits within the interior of the cavity. unram.ac.id The substitution of an oxygen with a trivalent nitrogen atom allows for the attachment of side chains or "arms" to the ring, which can further enhance selectivity and complex stability, without compromising the core's ability to bind the target ion. mdpi.comnih.gov
Contributions of Diamide (B1670390) Arms to Complex Stability via Hydrogen Bonding and Electrostatic Interactions
Attached to the aza-crown ether core of this compound are two diamide side arms. These arms are not merely lipophilic appendages; they play a crucial role in the complexation of the magnesium ion. The amide groups are structurally rigid and possess a high negative charge on their carbonyl oxygen atoms, making them effective ligating sites for cations. researchgate.net
Theoretical and Computational Models of Ion Selectivity
To understand and predict the selective behavior of ionophores, researchers employ theoretical and computational models. und.edu Mathematical models have been developed to describe the electrochemical processes at the membrane interface, providing insights into concentration polarization and the time-dependent response of ion-selective electrodes. nih.govmemphis.edu
At the molecular level, quantum chemical methods such as Density Functional Theory (DFT) are used to investigate the interactions between the ionophore and various cations. unram.ac.idnih.gov These calculations can determine the binding energies and geometries of different ion-ionophore complexes. nih.gov By analyzing factors like charge transfer between the ion and the ionophore's donor atoms, these models can predict the ionophore's selectivity. unram.ac.idnih.gov More recently, machine learning models are being developed, trained on large datasets from existing literature, to predict the performance of ion-selective electrodes based on the ionophore's structure and the membrane's composition. acs.org
Comparative Analysis of Selectivity Profiles with Other Magnesium Ionophores (e.g., Magnesium Ionophore VI, VII)
The performance of an ionophore is quantified by its selectivity coefficients (log KPotMg,J), which indicate its preference for the primary ion (Mg²⁺) over an interfering ion (J). A more negative value signifies better selectivity (i.e., less interference).
This compound (ETH 5214) is a dipodal ionophore composed of two methyl-malonic acid diamide units. ethz.ch While useful for intracellular measurements, its selectivity against calcium and potassium can be a limitation in some applications. ethz.chmagnesium-ges.de In comparison, other magnesium ionophores have been developed with different structural motifs to improve selectivity. Magnesium Ionophore VI (ETH 5506) is a tripodal ionophore with malondiamide groups attached to a benzene (B151609) core, which generally forms 1:1 complexes. nih.govresearchgate.net Magnesium Ionophore VII (K22B5) is a dipodal ionophore based on a diaza-18-crown-6 ether with two diamide side chains. nih.gov
The selectivity of these ionophores varies significantly, highlighting the impact of their structural differences on their function.
Table 1: Comparative Selectivity Coefficients (log KPotMg,J) of Magnesium Ionophores
| Ionophore | Interfering Ion (J) | log KPotMg,J | Reference(s) |
|---|---|---|---|
| This compound (related dipodal) | Ca²⁺ | -2.77 | nih.govresearchgate.net |
| K⁺ | -2.24 | nih.govresearchgate.net | |
| Na⁺ | -3.46 | nih.govresearchgate.net | |
| Magnesium Ionophore VI (ETH 5506) | Ca²⁺ | -1.8 | nih.gov |
| K⁺ | -2.9 | nih.gov | |
| Na⁺ | -4.1 | nih.gov | |
| Magnesium Ionophore VII (K22B5) | Ca²⁺ | -2.5 | nih.gov |
| K⁺ | -1.5 | nih.gov | |
| Na⁺ | -3.2 | nih.gov |
Note: The selectivity coefficients for this compound are based on a reported dipodal tetraamide derivative of 1,10-diaza-18-crown-6 with a similar structure. nih.govresearchgate.net
Development and Performance of Ion Selective Systems Utilizing Magnesium Ionophore Ii
Ion-Selective Electrode (ISE) Fabrication and Membrane Composition
The performance of an ISE is intrinsically linked to the composition of its ion-selective membrane. For sensors targeting magnesium ions, "Magnesium Ionophore II" is a key component, but its effectiveness is highly dependent on the surrounding membrane matrix and the presence of other critical additives.
Poly(vinyl chloride) (PVC) Membrane Matrix Optimization
Poly(vinyl chloride) (PVC) is a commonly used polymer for creating the solid matrix of ion-selective membranes. The optimization of the PVC-based membrane is a crucial step in the fabrication of high-performance Mg²⁺-selective electrodes. The physical properties of the PVC matrix, such as its durability and ability to effectively house the ionophore and other components, are fundamental to the long-term stability and reliability of the sensor. Research has shown that the relative amounts of PVC, plasticizer, ionophore, and anionic additives must be carefully balanced to achieve the desired selectivity and response characteristics. For instance, a typical membrane might be prepared by dissolving specific weights of the ionophore, an anionic additive, a plasticizer, and PVC in a solvent like tetrahydrofuran (B95107) (THF) to create a homogenous casting solution.
Influence of Lipophilic Additives and Anionic Sites on Permselectivity
The permselectivity of an ion-selective membrane—its ability to selectively allow the passage of the target ion while excluding others—is significantly enhanced by the incorporation of lipophilic (fat-soluble) additives and anionic sites. researchgate.net These components play a crucial role in the functioning of neutral carrier-based ionophores like "this compound".
Lipophilic anionic additives, such as potassium tetrakis(4-chlorophenyl)borate (KTpClPB), are introduced into the membrane to provide a source of negative charge. researchgate.net This is essential to compensate for the charge of the magnesium ions as they are complexed by the neutral ionophore, thereby facilitating their extraction into the organic membrane phase. The presence of these anionic sites helps to reduce the membrane's electrical resistance and ensures that the electrode exhibits a theoretical Nernstian response. The optimal concentration of these anionic sites is dependent on the stoichiometry of the ionophore-ion complex. researchgate.net For divalent ions like Mg²⁺, the ratio of anionic sites to the ionophore is a critical parameter that must be optimized to achieve ideal sensor performance.
Role of Plasticizers in Membrane Performance
Plasticizers are essential components of PVC-based ion-selective membranes, acting as solvents for the ionophore and other additives and ensuring the membrane remains flexible and permeable to ions. The choice of plasticizer has a profound impact on the analytical performance of the ISE, including its selectivity, linear range, and response time. The plasticizer's dielectric constant and lipophilicity are key properties that influence the extraction of the target ion from the aqueous sample into the membrane phase. rsc.org
| Plasticizer | Key Properties | Impact on Performance |
| 2-Nitrophenyl octyl ether (o-NPOE) | High dielectric constant | Often results in higher sensitivity and selectivity by improving ion-exchanger mobility. rsc.org |
| Dioctyl phthalate (B1215562) (DOP) | Lower polarity and higher viscosity than o-NPOE | Can lead to slower transport rates. rsc.orgresearchgate.net |
| Dibutyl phthalate (DBP) | Lower polarity and higher viscosity than o-NPOE | Can lead to slower transport rates. rsc.org |
Solid-Contact and Coated Graphite (B72142) Electrode Configurations
While traditional ISEs utilize an internal filling solution, there is a growing trend towards the development of solid-contact and coated graphite electrodes to enhance robustness and miniaturization. In these designs, the ion-selective membrane is coated directly onto a solid conductive substrate, such as glassy carbon or graphite. acs.org This eliminates the need for an internal reference solution, making the electrodes more mechanically stable and easier to handle.
For example, a solid-state sensor for magnesium has been fabricated using a paste containing esomeprazole (B1671258) magnesium trihydrate as the ionophore, carbon as the conductive material, and o-NPOE as the plasticizer. rsc.org The optimization of the graphite-to-plasticizer ratio is a critical factor in the performance of these electrodes. rsc.org These solid-contact configurations offer a promising alternative to conventional ISEs, with advantages in terms of durability and ease of use.
Potentiometric Characterization of Magnesium-Selective Electrodes
The performance of a newly developed magnesium-selective electrode is evaluated through potentiometric characterization, which involves measuring the potential difference between the ISE and a reference electrode as a function of the magnesium ion concentration.
Nernstian Response and Linear Concentration Range
A key performance metric for an ion-selective electrode is its adherence to the Nernst equation, which predicts a linear relationship between the electrode potential and the logarithm of the ion activity. For a divalent cation like Mg²⁺ at room temperature, the theoretical Nernstian slope is approximately 29.6 mV per decade change in concentration.
Electrodes based on "this compound" and its derivatives have demonstrated near-Nernstian responses over wide concentration ranges. For instance, a sensor utilizing an esomeprazole magnesium trihydrate complex exhibited a Nernstian slope of 29.93 ± 0.01 mV per decade over a linear range of 1.41 × 10⁻⁵ to 1 × 10⁻² mol L⁻¹. rsc.org Similarly, other developed sensors have shown good linear responses with slopes close to the theoretical value. researchgate.net The extent of this linear range and the proximity of the response slope to the theoretical value are crucial indicators of the electrode's accuracy and sensitivity. nih.gov
| Sensor Composition | Nernstian Slope (mV/decade) | Linear Concentration Range (mol L⁻¹) |
| Esomeprazole magnesium trihydrate, o-NPOE, Carbon rsc.org | 29.93 ± 0.01 | 1.41 × 10⁻⁵ to 1 × 10⁻² |
| Cobalt(II) complex, o-NPOE, HTAB rsc.org | -0.020 | 1 × 10⁻⁷ to 3 |
| Potassium ionophore I, DOS, PVC acs.org | 58.8 ± 0.4 | 5.0 × 10⁻⁶ to 1.0 × 10⁻² |
It is important to note that deviations from the Nernstian response can occur, sometimes resulting in "super-Nernstian" slopes. nih.gov These can arise from factors such as the simultaneous formation of ionophore-ion complexes with different stoichiometries. nih.gov A thorough understanding of these phenomena is essential for the accurate interpretation of potentiometric data and the development of reliable ion-selective electrodes.
Selectivity Coefficients Against Interfering Cations (Ca²⁺, Na⁺, K⁺, H⁺)
The efficacy of an ion-selective electrode (ISE) is critically dependent on its ability to selectively bind the target ion in the presence of other, potentially interfering, ions. For magnesium-selective electrodes based on this compound, this selectivity is quantified by the potentiometric selectivity coefficient (log KPotMg,M). A more negative value for this coefficient indicates a higher preference for magnesium ions (Mg²⁺) over the interfering cation (M).
While this compound demonstrates a notable selectivity for Mg²⁺, its performance can be influenced by the presence of other cations, particularly calcium (Ca²⁺). nih.gov The selectivity of these electrodes against Ca²⁺ is often insufficient to completely eliminate interference, especially in biological samples like blood serum where both ions are present. nih.govnih.gov This necessitates either mathematical correction for the calcium interference or the use of sensor arrays with chemometric data processing. researchgate.net
Research indicates that electrodes based on this compound exhibit a degree of interference from Ca²⁺. sigmaaldrich.com The selectivity coefficients are not always constant and can be influenced by factors such as the composition of the membrane, the solution being measured, and the readout time. nih.gov
Despite the challenges with calcium, electrodes incorporating this compound generally show good to excellent rejection of monovalent cations like sodium (Na⁺) and potassium (K⁺). researchgate.net For instance, some solvent polymeric membranes with magnesium ionophores have demonstrated rejection factors for Na⁺ and K⁺ of up to 6300 and 5000, respectively. researchgate.net Hydrogen ion (H⁺) interference is also a consideration, particularly at lower pH values. researchgate.net
The following table presents typical logarithmic selectivity coefficients for a microelectrode based on this compound, as determined by the separate solution method using 0.1M solutions of the respective chlorides. sigmaaldrich.com
Table 1: Logarithmic Selectivity Coefficients (logKPotMg,M) for a this compound-Based Microelectrode
| Interfering Cation (M) | logKPotMg,M |
|---|---|
| Ca²⁺ | 0.8 |
| Na⁺ | -2.2 |
| K⁺ | -2.3 |
| H⁺ | 1.5 |
Data sourced from Sigma-Aldrich product information for a microelectrode cocktail containing this compound. sigmaaldrich.com
Response Time and Stability Studies
The response time of an ion-selective electrode is a crucial parameter, defining the time it takes to reach a stable potential reading after being introduced to a sample. For electrodes based on this compound and similar ionophores, a rapid response is a key characteristic.
Studies have reported fast response times for magnesium-selective electrodes. For instance, a microelectrode utilizing this compound demonstrated a 90% response time of less than or equal to 3 seconds. sigmaaldrich.com Another chemically modified solid-state sensor for magnesium ions reported a dynamic response time of 8 to 10 seconds to achieve a steady-state potential. rsc.org A different commercially available magnesium ISE specifies a response time of less than 60 seconds. ntsensors.com
The stability of the electrode's potential over time is equally important for reliable and reproducible measurements. The lifetime of a sensor is often determined by the gradual leaching of the ionophore and other membrane components from the sensor matrix. One study on a chemically modified sensor noted that significant changes in the electrode's slope began after 4 months, with a gradual decrease observed thereafter. rsc.org The sensor's efficiency was noted to decline after 100 days due to the decomposition and leaching of the ionophore from the membrane. rsc.org When not in use, storing the electrode paste in a refrigerator at 4–5 °C can help preserve its lifespan. rsc.org
pH Operating Range and Its Influence on Sensor Performance
The pH of the sample solution can significantly influence the performance of ion-selective electrodes based on this compound. The potential response of the electrode can be affected by the protonation of the ionophore or other membrane components, as well as the potential for the formation of magnesium hydroxide (B78521) at higher pH values.
The optimal operating pH range for magnesium-selective electrodes is a critical factor for ensuring accurate measurements. For a chemically modified solid-state sensor, the optimal performance was observed within a pH range of 5 to 8. rsc.org Similarly, another magnesium-selective electrode is specified to have a pH range of 3 to 8.5 without pH compensation. ntsensors.com One study investigating the pH dependence of a magnesium sensor found a desirable applicable pH range of 3.0 to 6.5. researchgate.net Below and above these ranges, a decrease in potential can occur due to factors like hydrogen ion interference at low pH or the formation of magnesium hydroxides at high pH. researchgate.netresearchgate.net
For instance, one investigation of a magnesium-selective electrode based on the ionophore ETH4030 showed an almost constant response within the pH range of 5 to 8, while another based on ETH1117 showed significant hydrogen ion interference below pH 5.5. researchgate.net This highlights the importance of selecting the appropriate ionophore and operating within the specified pH range for the particular sensor.
Reproducibility of Potential Measurements
The reproducibility of potential measurements is a key indicator of the reliability and precision of an ion-selective electrode. It refers to the closeness of agreement between the results of measurements of the same analyte carried out under the same conditions.
For magnesium-selective electrodes, good reproducibility is essential for their application in various fields, including clinical analysis and water hardness determination. One commercially available magnesium ISE reports a reproducibility (accuracy) of ±20% of the full scale when calibrated from 10 to 1000 mg/L. ntsensors.com The repeatability of measurements can be assessed by performing multiple calibrations with a single device, while reproducibility is evaluated by comparing results from different devices. acs.org
To ensure reproducible results, it is often necessary to buff the electrode surface to create a fresh, shiny working surface before measurements. rsc.org Preconditioning the electrode in a solution of the target ion may also be required for some sensor types to ensure a stable and reproducible response. acs.org
Optical Sensing Platforms Based on this compound and its Analogs
Fluorescence Response Mechanisms (e.g., Photoinduced Electron Transfer (PET) Blocking)
A predominant mechanism governing the function of many fluorescent indicators, including those for metal ions, is Photoinduced Electron Transfer (PET). nih.govrsc.org In a typical PET-based sensor, the system consists of a fluorophore, a receptor (chelator), and a spacer connecting them. rsc.org
In the absence of the target ion (in this case, Mg²⁺), the electron-rich chelator can donate an electron to the photo-excited fluorophore, a process that quenches the fluorescence. nih.gov This means that the energy from the absorbed light is dissipated through this electron transfer process rather than being emitted as fluorescence.
When the target ion binds to the chelator, the electron-donating ability of the chelator is suppressed. rsc.org This "blocking" of the PET process prevents the quenching of the fluorophore's excited state. rsc.org As a result, the photo-excited fluorophore returns to its ground state by emitting a photon, leading to a significant increase in fluorescence intensity. nih.gov The design of these PET sensors can be fine-tuned to achieve high sensitivity and selectivity for the target ion. qub.ac.uknih.gov
The efficiency of the PET process, and thus the fluorescence response, is dependent on the relative energy levels of the fluorophore and the chelator-ion complex. The design of the molecular structure, including the choice of fluorophore and the nature of the chelating moiety, is crucial for optimizing the sensor's performance. qub.ac.uk
Advanced Analytical and Research Applications of Magnesium Ionophore Ii
Microelectrode Techniques for Localized Ion Activity Measurement
The ability of Magnesium Ionophore II to function as the active component in ion-selective electrodes (ISEs) allows for the sensitive measurement of ion activity in localized environments. These microelectrode techniques are crucial for understanding dynamic ion fluxes in various research models.
Scanning Ion-Selective Electrode Technique (SIET) in Research Models
The Scanning Ion-Selective Electrode Technique (SIET) is a non-invasive method used to measure ion gradients and fluxes in real-time near the surface of biological and non-biological samples. This compound has been incorporated into microelectrodes for these applications.
In one notable study, SIET was employed to characterize magnesium (Mg²⁺), calcium (Ca²⁺), and hydrogen (H⁺) ion transport across the gastrointestinal tissues of the goldfish, Carassius auratus. researchgate.netplos.orgnih.gov In this research, this compound was one of the ionophores evaluated for its effectiveness in measuring Mg²⁺ fluxes at the mucosal and serosal surfaces of the gut tissues. researchgate.netplos.orgnih.gov The technique allows for the visualization of ion transport on a microscopic scale and helps in understanding the physiological processes of absorption and secretion. plos.org
However, the research also highlighted a key limitation. Due to the potential affinity of this compound for other ions like Ca²⁺, its selectivity can be limited in physiological salines where multiple cations are present. researchgate.netplos.orgnih.gov For this reason, concurrent measurement of potentially interfering ions is necessary to correct for any overestimation of Mg²⁺ movement. plos.org The study concluded that for future research in similar physiological media, Magnesium Ionophore VI might offer better selectivity. researchgate.netplos.orgnih.gov This underscores the importance of selecting the appropriate ionophore based on the specific ionic environment of the experiment.
Intracellular Ion Activity Studies in Cellular Systems (Non-Clinical Context)
Measuring the concentration of free intracellular magnesium ([Mg²⁺]i) is vital for understanding its role as a cofactor for hundreds of enzymes and its influence on a wide range of cellular functions, including transmembrane transport, glycolysis, and muscle contraction. cdnsciencepub.com Magnesium-selective microelectrodes are a key technology for these intracellular studies. cdnsciencepub.comnih.gov
This compound can be used as the sensing component in the fabrication of these microelectrodes. The general principle involves incorporating the ionophore into a liquid membrane, typically composed of polyvinyl chloride (PVC) and a plasticizer, which is then sealed within the tip of a glass micropipette. magnesium-ges.de This ionophore-based membrane establishes a potential difference that is proportional to the activity of magnesium ions, allowing for quantitative measurement inside a single cell. nih.govmagnesium-ges.de
These studies help elucidate how cells maintain their internal magnesium levels within a narrow range against a large electrochemical gradient. cdnsciencepub.com For example, research using Mg²⁺-selective electrodes in guinea pig papillary muscle has investigated how changes in intracellular pH modulate the concentration of free magnesium, suggesting that pH affects intracellular Mg²⁺ homeostasis rather than its transport across the cell membrane. nih.gov The development of neutral carrier-based ionophores, such as this compound, has been a critical step in creating electrodes suitable for these sensitive intracellular measurements. acs.org
Extraction and Separation Methodologies
Beyond its use in sensors, this compound serves as a highly effective extraction agent, particularly for separating heavy and radioactive elements from complex mixtures. This capability has significant implications for nuclear waste remediation.
Selective Extraction of Trivalent Lanthanides and Actinides (e.g., Europium, Americium)
Research has demonstrated that this compound is an effective receptor and extraction agent for the trivalent cations of europium (Eu³⁺) and americium (Am³⁺). researchgate.netagscientific.comacs.org These elements are significant components of spent nuclear fuel. The separation process involves the solvent extraction of these microamounts of Eu³⁺ and Am³⁺ from an aqueous phase into an organic solvent like nitrobenzene (B124822). researchgate.netagscientific.com
The extraction is carried out using a combination of this compound (L) and a synergistic anion, such as hydrogen dicarbollylcobaltate (H⁺B⁻). researchgate.net The equilibrium data from these studies show that several complex species are formed and extracted into the organic nitrobenzene phase. researchgate.net The efficient complexation of Eu³⁺ and Am³⁺ by the ionophore is the basis for its extraction capability. researchgate.net
Table 1: Species Extracted by this compound in a Nitrobenzene System This interactive table summarizes the chemical species formed and extracted during the separation of Europium and Americium using this compound.
| Cation (M³⁺) | Ionophore (L) | Synergistic Anion | Extracted Complex Species into Nitrobenzene Phase | Reference |
|---|---|---|---|---|
| Europium (Eu³⁺) | This compound | Dicarbollylcobaltate | HL⁺, HL₂⁺, ML₂³⁺, ML₃³⁺ | researchgate.net |
| Americium (Am³⁺) | This compound | Dicarbollylcobaltate | HL⁺, HL₂⁺, ML₂³⁺, ML₃³⁺ | researchgate.net |
Implications for Environmental Remediation Technologies (e.g., Nuclear Waste Management Research)
The selective extraction of trivalent actinides like americium and lanthanides like europium is a critical challenge in the partitioning and transmutation strategies for managing high-level nuclear waste. utwente.nlresearchgate.net These elements are major heat-generating and long-lived components of the waste generated from nuclear fuel reprocessing, such as the PUREX process. researchgate.netutwente.nl
Integration into Advanced Sensing Platforms
The core function of this compound in analytical chemistry is its integration as the primary recognition element in advanced sensing platforms, most notably ion-selective electrodes (ISEs).
An ISE is an electrochemical sensor that measures the activity of a specific ion in a solution. The construction of a magnesium-selective ISE involves embedding this compound into a water-insoluble polymeric membrane. magnesium-ges.deresearchgate.net This membrane is typically composed of:
Ionophore: this compound, which selectively binds to Mg²⁺ ions.
Polymer Matrix: Poly(vinyl chloride) (PVC) provides mechanical stability. researchgate.net
Plasticizer: A solvent mediator like 2-nitrophenyl octyl ether (o-NPOE) ensures the mobility of the ionophore and its complex within the membrane. researchgate.net
Anionic Sites: A lipophilic salt, such as potassium tetrakis(4-chlorophenyl)borate, is often added to reduce membrane resistance and improve selectivity by optimizing the ion-exchange process at the membrane-sample interface. researchgate.net
When the electrode is immersed in a sample, the ionophore reversibly complexes with magnesium ions at the membrane surface. This interaction creates a phase boundary potential that is dependent on the concentration of magnesium ions in the sample, which is then measured against a reference electrode. nih.gov The performance of such a sensor is characterized by its linear concentration range, detection limit, response time, and selectivity over other interfering ions. nih.gov
Table 2: Typical Components of a this compound-Based ISE Membrane This table outlines the fundamental components used to construct the sensing membrane of an ion-selective electrode for magnesium detection.
| Component | Function | Example Material | Reference |
|---|---|---|---|
| Ionophore | Selectively binds the target ion (Mg²⁺) | This compound | magnesium-ges.deresearchgate.net |
| Polymer Matrix | Provides mechanical stability to the membrane | Poly(vinyl chloride) (PVC) | researchgate.net |
| Plasticizer | Dissolves membrane components and enables ion mobility | 2-Nitrophenyl octyl ether (o-NPOE) | researchgate.net |
| Lipophilic Anion | Improves electrode performance and selectivity | Potassium tetrakis(4-chlorophenyl)borate | researchgate.net |
These sensor platforms are not limited to laboratory benchtop use; they are also adapted for techniques like SIET, where the ionophore-based membrane is located at the tip of a microscopic electrode to map chemical activity with high spatial resolution. ulpgc.es
CMOS-Based Multi-Ion Image Sensors for Spatiotemporal Mapping
The integration of magnesium ionophores into semiconductor technology has led to the development of sophisticated multi-ion image sensors, enabling real-time visualization of ion dynamics in biological systems. These sensors are fabricated on a Complementary Metal Oxide Semiconductor (CMOS) platform, which features a dense array of ion-sensitive field-effect transistors (ISFETs), with each transistor acting as a microscopic sensor pixel.
An implantable multi-ion image sensor has been developed to selectively measure extracellular Mg²⁺ in the brain. mdpi.comresearchgate.net A significant challenge in Mg²⁺ sensing is interference from calcium ions (Ca²⁺), which are often present at similar physiological concentrations. To overcome the low selectivity of the Mg²⁺-sensitive membrane for Ca²⁺, these advanced sensors deposit a Ca²⁺-sensitive membrane onto some pixels and a Mg²⁺-sensitive membrane containing an ionophore like this compound onto adjacent pixels. mdpi.comresearchgate.net This dual-sensor approach allows the device to measure both ions concurrently and mathematically correct for the cross-interference, enabling selective and accurate quantification of Mg²⁺ concentration changes. mdpi.com
These CMOS-based sensors offer remarkable spatial resolution, with pixel pitches as small as 5.65 × 4.39 µm², which is sufficient for imaging ion fluctuations around individual neuronal cells (which are typically 10–30 µm in size). mdpi.com This capability allows researchers to perform high-resolution spatiotemporal mapping of both Mg²⁺ and Ca²⁺, providing critical insights into their interconnected roles in complex neurological processes. mdpi.comresearchgate.net The sensor can detect concentration changes in real-time, generating dynamic images of ion fluxes. mdpi.com
| Parameter | Value | Reference |
| Technology | Complementary Metal Oxide Semiconductor (CMOS) | mdpi.com |
| Pixel Size | 5.65 × 4.39 µm² | mdpi.com |
| Pixel Array | 256 × 32 pixels | mdpi.com |
| Mg²⁺ Sensitivity | 19 mV/decade | mdpi.comresearchgate.net |
| Ca²⁺ Sensitivity | 26.5 mV/decade | mdpi.comresearchgate.net |
| Application | Extracellular multi-ion imaging in the brain | mdpi.com |
Potentiometric Titration Applications in Analytical Chemistry
In analytical chemistry, ion-selective electrodes (ISEs) based on this compound serve as highly effective indicator electrodes for the potentiometric titration of magnesium ions. ijnc.irorientjchem.org Potentiometric titration is a quantitative analytical method that involves measuring the potential difference (voltage) between an indicator electrode and a reference electrode as a function of the volume of an added titrant.
When a solution containing Mg²⁺ is titrated with a strong chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA), the concentration of free Mg²⁺ remains relatively constant initially and then decreases sharply at the equivalence point. An ISE incorporating this compound in its membrane can selectively detect this change in free Mg²⁺ activity. ijnc.irorientjchem.org The potential of the ISE is proportional to the logarithm of the Mg²⁺ activity, so a large, abrupt change in potential signals the endpoint of the titration, allowing for precise determination of the initial magnesium concentration. nih.gov
This technique is valued for its simplicity, cost-effectiveness, and accuracy. It has been successfully applied to determine the magnesium content in various samples, including mineral water and pharmaceutical formulations. nih.govrsc.org The performance of these electrodes is characterized by a near-Nernstian response, a wide working concentration range, and a low detection limit.
| Analytical Parameter | Performance Characteristic | Reference |
| Sensor Principle | Ion-Selective Electrode (ISE) | nih.gov |
| Slope (Response) | 29.93 ± 0.1 mV per decade | nih.gov |
| Concentration Range | 1.41 × 10⁻⁵ to 1 × 10⁻² mol L⁻¹ | nih.gov |
| Limit of Detection | 4.13 × 10⁻⁶ mol L⁻¹ | nih.gov |
| Response Time | 8–10 seconds | nih.gov |
| Optimal pH Range | 5–8 | nih.gov |
| Application | Potentiometric titration with EDTA | nih.gov |
Application in Plant and Environmental Sciences (e.g., Water Hardness Assessment, Plant Sap Analysis)
The selective measurement of magnesium is critical in both environmental monitoring and plant science, areas where this compound-based sensors have found significant utility.
Water Hardness Assessment Water hardness is primarily defined by the combined concentration of calcium (Ca²⁺) and magnesium (Mg²⁺) ions. agscientific.commdpi.com High levels of hardness can cause scaling in pipes (B44673) and industrial equipment and affect the taste of drinking water. agscientific.com Accurate monitoring is therefore essential for municipal and industrial water treatment plants. Potentiometric sensors and sensor arrays using this compound and corresponding calcium ionophores provide a rapid, direct, and reliable method for determining water hardness. mdpi.comsigmaaldrich.com These electrochemical methods offer a significant advantage over traditional complexometric titrations, which can be more time-consuming and less suitable for continuous, online monitoring. mdpi.com
Plant Sap Analysis Magnesium is an essential macronutrient for plants, playing a central role in photosynthesis as the core atom of the chlorophyll (B73375) molecule. agscientific.comacs.org Monitoring the concentration of Mg²⁺ in plant sap provides a real-time "blood test" for the plant, offering immediate insight into its nutritional status and allowing growers to detect deficiencies or excesses before they become visually apparent. mdpi.comnovacropcontrol.nl
Conventional analysis requires destructive sampling to extract the sap for laboratory testing. acs.org However, the development of miniaturized ion-selective electrodes using carriers like this compound enables direct, minimally invasive measurements of Mg²⁺ activity in plant tissues. acs.org This technology is a step towards "smart agriculture," where continuous monitoring of key nutrients like nitrate, potassium, and magnesium can guide precise fertilization strategies, optimizing crop yield and environmental sustainability. acs.orgmdpi.com The concentration of magnesium can vary significantly between different cellular compartments.
| Plant Compartment | Typical Free Mg²⁺ Concentration (mM) | Method of Measurement | Reference |
| Cytosol | 0.2–0.5 | Ionophore-based, NMR | nih.gov |
| Chloroplast Stroma | 1.0–3.0 | Ionophore-based | nih.gov |
| Vacuole | 5–80 | X-ray analysis | nih.govmdpi.com |
Spectroscopic and Structural Elucidation Techniques for Magnesium Ionophore Ii Complexes
Infrared Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. When Magnesium Ionophore II forms a complex with Mg²⁺, the vibrational modes of the ionophore's functional groups are altered, providing direct evidence of the binding event and indicating which parts of the molecule are involved in the coordination.
The structure of this compound, N,N''-Octamethylene-bis(N'-heptyl-N'-methyl-methylmalonamide), is dominated by amide and aliphatic groups. In its unbound (free) state, the IR spectrum would show characteristic absorption bands for these groups. The most significant changes upon complexation with Mg²⁺ are expected in the regions corresponding to the C=O (carbonyl) and C-N stretching vibrations of the amide groups, as the oxygen atoms of the carbonyls are the primary binding sites for the cation.
Detailed Research Findings: While specific FTIR spectra for the this compound-Mg²⁺ complex are not extensively published, the principles can be understood from studies on related magnesium complexes. For instance, FTIR studies on magnesium silicate (B1173343) (Mg₂SiO₄) show characteristic absorption bands for the Mg-O bond in the 400-800 cm⁻¹ region. researchgate.netresearchgate.net In the context of the ionophore, the coordination of the Mg²⁺ ion to the carbonyl oxygen atoms would induce a shift in the C=O stretching frequency. This shift is typically to a lower wavenumber (red-shift) due to the weakening of the C=O double bond as electron density is drawn towards the magnesium ion.
Furthermore, changes may be observed in the vibrational modes of the adjacent C-N bonds and the aliphatic chains, although these are generally less pronounced. Analysis of magnesium borohydride (B1222165) complexes using FTIR has shown how B-H stretching and bending modes are clearly identifiable and shift upon changes in coordination. escholarship.org Similarly, comparing the spectra of the free ionophore with the Mg²⁺-bound complex allows for the precise identification of conformational changes and the strength of the ion-ligand interaction. Studies on palygorskites, which are magnesium-rich silicates, demonstrate how FTIR can distinguish between different octahedral cation occupancies and track structural changes. nih.gov
Expected Infrared Spectral Changes for this compound Complexation:
| Functional Group | Typical Wavenumber (Free Ionophore) | Expected Shift upon Mg²⁺ Binding | Rationale |
|---|---|---|---|
| Amide C=O Stretch | ~1650 cm⁻¹ | Shift to lower wavenumber (e.g., 1620-1640 cm⁻¹) | Coordination of Mg²⁺ to the carbonyl oxygen weakens the C=O bond. |
| Amide C-N Stretch | ~1400-1450 cm⁻¹ | Slight shift | Changes in the electronic environment of the amide linkage. |
| Aliphatic C-H Stretch | ~2850-2960 cm⁻¹ | Minor or no significant shift | These groups are not directly involved in the coordination with Mg²⁺. |
X-ray Fluorescence Analysis for Elemental Composition and Structure
X-ray Fluorescence (XRF) is a well-established analytical technique for determining the elemental composition of a sample. When a sample is irradiated with high-energy X-rays, atoms within the sample absorb energy and become excited, causing an inner shell electron to be ejected. An electron from a higher energy outer shell then fills the vacancy, releasing a fluorescent (or secondary) X-ray. The energy of this emitted X-ray is characteristic of the element from which it originated, allowing for qualitative and quantitative elemental analysis. xrfresearch.comnih.gov
For this compound complexes, XRF can be used to confirm the presence and quantify the amount of magnesium, ensuring that the complex has formed and allowing for stoichiometric analysis. nih.gov However, for detailed structural information, such as the coordination geometry and bond lengths around the magnesium atom, XRF is typically complemented by X-ray Absorption Spectroscopy (XAS).
X-ray Absorption Spectroscopy (XAS) for Structural Elucidation: XAS, which includes X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides detailed information about the local geometric and electronic structure of a specific absorbing atom. nih.govnih.gov
XANES: The XANES region, which is close to the absorption edge, is highly sensitive to the oxidation state and the coordination geometry of the absorbing atom (e.g., tetrahedral vs. octahedral). nih.govresearchgate.net By analyzing the Mg K-edge XANES spectrum, one can determine the symmetry of the Mg²⁺ coordination site within the ionophore. minsocam.org Studies on various magnesium-bearing minerals have successfully used the features of the XANES spectra to identify the coordination number of Mg. researchgate.netaip.org
EXAFS: The EXAFS region extends to higher energies beyond the absorption edge and contains information about the number, type, and distance of the neighboring atoms surrounding the central absorbing atom. nih.gov Analysis of the EXAFS oscillations can yield precise Mg-O bond lengths within the complex, providing a direct measure of the coordination sphere's dimensions.
Summary of X-ray Techniques for Analyzing this compound Complexes:
| Technique | Information Provided | Application to Mg-Ionophore II Complex |
|---|---|---|
| X-ray Fluorescence (XRF) | Elemental composition, concentration of elements. xrfresearch.comnih.gov | Confirms the presence of Mg in the complex and determines the ionophore-to-ion ratio. |
| XANES | Oxidation state, coordination geometry (e.g., tetrahedral, octahedral). nih.govresearchgate.net | Determines the coordination environment and symmetry of the Mg²⁺ ion when bound by the ionophore's oxygen atoms. |
| EXAFS | Bond distances, coordination number, identity of neighboring atoms. nih.govnih.gov | Measures the precise Mg-O bond lengths and confirms the number of coordinating oxygen atoms from the ionophore. |
Fluorescence Spectroscopy for Ion Binding Characterization
This compound is not itself fluorescent. However, fluorescence spectroscopy can be a highly sensitive indirect method for characterizing its binding affinity for Mg²⁺. This is typically achieved through a competitive binding assay.
In this experimental setup, a fluorescent indicator dye that is known to bind with Mg²⁺ is used. When the indicator binds to Mg²⁺, its fluorescent properties (such as intensity or emission wavelength) change in a predictable way. By creating a solution containing the fluorescent indicator and a known concentration of Mg²⁺, a baseline fluorescence signal is established.
When this compound is introduced into this solution, it competes with the fluorescent indicator for the available Mg²⁺ ions. As the ionophore binds to Mg²⁺, it displaces the ion from the indicator, causing the fluorescence to revert towards its unbound state. By monitoring this change in fluorescence as a function of the ionophore concentration, the binding characteristics, most notably the dissociation constant (Kd), of this compound can be accurately determined. wikipedia.org
Detailed Research Findings: A variety of fluorescent probes have been developed for the detection and quantification of Mg²⁺, and these can be employed in competitive assays to study non-fluorescent ionophores. nih.govrsc.org The choice of indicator is critical and depends on its binding affinity, selectivity, and spectral properties. For example, Magnesium Green™ is a probe whose fluorescence intensity increases upon binding to Mg²⁺ without a significant wavelength shift. nih.gov Mag-fura-2, another common indicator, exhibits a shift in its excitation and emission spectra upon Mg²⁺ binding. nih.gov The dissociation constants of these indicators are crucial for calculating the affinity of the competing ionophore.
Properties of Common Fluorescent Mg²⁺ Indicators Used for Binding Assays:
| Fluorescent Indicator | Excitation Max (λex, nm) | Emission Max (λem, nm) | Dissociation Constant (Kd) for Mg²⁺ | Key Characteristics |
|---|---|---|---|---|
| Mag-fura-2 | 369 (free) / 330 (bound) nih.gov | 511 (free) / 491 (bound) nih.gov | 1.9 mM nih.gov | Ratiometric dye with shifts in both excitation and emission. |
| Mag-indo-1 | 349 (free) / 330 (bound) nih.gov | 480 (free) / 417 (bound) nih.gov | 2.7 mM nih.gov | Ratiometric dye with shifts in both excitation and emission. |
| Magnesium Green™ | ~490 nih.gov | ~520 nih.gov | 4.7 mM iaea.org | Fluorescence intensity increases upon binding with no spectral shift. |
| AMg1 | 365 nih.govrsc.org | 498 nih.govrsc.org | 1.4 mM nih.govrsc.org | Shows a dramatic fluorescence enhancement upon binding Mg²⁺. |
| KMG-20-AM | 425 (free) / 445 (bound) nih.gov | 485 (free) / 495 (bound) nih.gov | 10.0 mM nih.gov | Exhibits red shifts in both absorption and emission spectra. |
By using these well-characterized fluorescent probes, researchers can indirectly but accurately quantify the thermodynamic parameters of ion binding to this compound.
Structure Activity Relationship Studies and Future Ionophore Design Principles
Correlation of Molecular Structure with Ion Selectivity and Affinity
The efficacy of an ionophore is intrinsically linked to its molecular architecture, which dictates its ability to selectively bind and transport specific ions. Magnesium Ionophore II (ETH 5214) represents a significant advancement in this field, demonstrating markedly improved selectivity and sensitivity over its predecessor, ETH 1117. nih.govnih.gov While ETH 1117-based microelectrodes suffer from considerable interference from cations like potassium and sodium, especially in intracellular measurements, ETH 5214-based sensors can largely neglect these interferences. nih.gov
The structural features of an ionophore determine the geometry and coordination environment of the binding pocket. For magnesium, which favors an octahedral coordination geometry, ionophores with a three-dimensional, pre-organized structure are particularly effective. Research into other magnesium ionophores, such as ETH 7025, has shown that tripodal structures are highly effective. researchgate.netresearchgate.net These structures create a cavity that can form a stable 1:1 complex with the Mg²⁺ ion. researchgate.netresearchgate.net This structural arrangement is a key factor in enhancing selectivity for magnesium over other ions like calcium, which has a larger ionic radius and different coordination preferences. cdnsciencepub.comacs.org The ability of the ionophore's ligand groups to form a stable, sterically favorable complex with the target ion is paramount for high affinity and selectivity. cdnsciencepub.comnih.gov
Impact of Lipophilicity on Membrane Integration and Performance
Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a crucial characteristic for an ionophore's performance within a biological membrane or a membrane-based sensor. epo.org An ionophore must be sufficiently lipophilic to embed itself within the lipid bilayer of a cell membrane or the polymer matrix of an ion-selective electrode. google.comgoogle.com This integration is essential for the ionophore to function as a carrier, shuttling ions from one side of the membrane to the other.
Strategies for Improving Calcium-Magnesium Discrimination
A primary challenge in the design of magnesium ionophores is achieving high selectivity for magnesium (Mg²⁺) over calcium (Ca²⁺). These two divalent cations are often present together in biological and environmental samples, but they have distinct physiological roles. nih.gov The similar charge and chemical properties of Mg²⁺ and Ca²⁺ make discrimination difficult.
Several strategies have been developed to enhance Mg²⁺/Ca²⁺ selectivity:
Structural and Stereochemical Design: Creating ionophores with a three-dimensional cavity that perfectly matches the smaller ionic radius (0.65 Å) and preferred octahedral coordination of Mg²⁺ is a key strategy. researchgate.netcdnsciencepub.com Tripodal malonyl diamide (B1670390) derivatives, like ETH 7025, are a prime example, forming stable 1:1 complexes with Mg²⁺, which improves selectivity over the larger Ca²⁺ ion. researchgate.netresearchgate.net
Complex Stoichiometry: The ratio in which the ionophore binds to the ion can influence selectivity. Ionophores that form 1:1 complexes with Mg²⁺ often show better discrimination against Ca²⁺ than those forming 2:1 complexes. researchgate.net
Membrane Composition Modification: The selectivity of an ion-selective membrane is not solely dependent on the ionophore. The addition of specific components to the membrane can significantly improve performance. A notable strategy involves introducing acidic groups into the membrane, either as a separate lipophilic compound or by covalently linking an acidic group to the ionophore itself. google.com This modification is hypothesized to create a local environment that favors the interaction of the ionophore with the smaller magnesium ion over the larger calcium ion. google.com
Optimizing Component Ratios: The molar ratio of the ionophore to other components in the membrane, such as lipophilic anion salts (e.g., borates), is critical. researchgate.netmdpi.com Fine-tuning this ratio can optimize the electrode's selectivity for magnesium. mdpi.com
Rational Design Principles for Next-Generation Magnesium Ionophores
The development of future magnesium ionophores will be guided by rational design principles derived from a deep understanding of structure-activity relationships and ion-coordination chemistry. researchgate.netresearchgate.net The goal is to move beyond empirical screening towards the deliberate creation of molecules with predictable and superior performance. nih.govnih.gov
Key principles for designing the next generation of magnesium ionophores include:
Host-Guest Chemistry Principles: The fundamental principle is to design a "host" molecule (the ionophore) with a three-dimensional binding cavity that is pre-organized to be a perfect "guest" for the Mg²⁺ ion. This involves considering the ion's size, charge density, and preferred coordination geometry (octahedral). researchgate.netnih.gov
Structural Rigidity and Flexibility: The ionophore's framework should have a balance of rigidity to maintain the pre-organized cavity shape and flexibility to allow the ion to enter and leave the binding site. Tripodal designs based on cores like benzene (B151609) or diazacrown ethers provide a robust scaffold for attaching ligand arms. researchgate.netgoogle.commdpi.com
Optimized Lipophilicity: The molecule must be engineered with appropriate lipophilicity to ensure stable integration into the membrane phase without excessive leaching, which can shorten the sensor's lifespan. epo.org This can be tuned by adding or modifying alkyl or aryl groups on the ionophore structure.
Incorporation of Functional Groups: Introducing specific functional groups can enhance selectivity. For example, adding acidic moieties to the membrane or the ionophore can improve Mg²⁺/Ca²⁺ discrimination. google.com The strategic placement of electron-donating atoms like oxygen and nitrogen in the ligand arms is crucial for creating a strong and selective binding pocket. acs.org
Computational and Machine Learning Models: Advanced computational modeling, including density functional theory and machine learning algorithms, can predict the binding energies and selectivity of virtual compounds before they are synthesized. nih.govnih.gov This allows for a more targeted and efficient design process, reducing the reliance on trial-and-error synthesis and testing. nih.gov
By applying these principles, researchers aim to develop highly selective, stable, and sensitive magnesium ionophores for a wide range of applications, from clinical diagnostics to environmental monitoring. mdpi.com
Challenges and Future Research Directions
Addressing Interferences in Complex Sample Matrices
A significant hurdle in the application of Magnesium Ionophore II-based sensors is the presence of interfering ions and other substances in complex sample matrices like blood serum, urine, and environmental water samples. rsc.orgmdpi.com These interferences can significantly impact the accuracy and reliability of magnesium ion measurements.
One of the most prominent interfering ions is calcium (Ca²⁺), due to its similar charge and ionic radius to magnesium (Mg²⁺). mdpi.comresearchgate.net The selectivity of this compound for Mg²⁺ over Ca²⁺ is a critical performance parameter. mdpi.complos.org Research has shown that the presence of even low concentrations of Ca²⁺ can interfere with the detection of Mg²⁺, sometimes leading to an overestimation of magnesium levels or saturating the sensor response at lower than expected magnesium concentrations. mdpi.complos.org For instance, in some sensor configurations, the presence of 2 mM Ca²⁺, which is within the range of extracellular concentrations, can significantly hinder the detection of real biological fluctuations in Mg²⁺. mdpi.com
Other common cations such as sodium (Na⁺) and potassium (K⁺) are also potential interferents, particularly in biological fluids where they are present at high concentrations. researchgate.netacs.org While many ionophores exhibit better selectivity against these monovalent cations compared to divalent ones, their high abundance necessitates careful consideration and optimization of the sensor membrane composition. mdpi.com The pH of the sample is another critical factor, as hydrogen ions (H⁺) can also interfere with the ionophore's binding of Mg²⁺. rsc.orgplos.org The optimal performance of some magnesium-selective electrodes is restricted to a specific pH range, for example, between 5 and 8. rsc.org
Surfactants, which are often present in clinical analyzers and some sample preparation protocols, can also severely impact the performance of Mg²⁺ selective electrodes. google.com Poly(ethylene oxide) derivatives, a common type of surfactant, have been shown to affect the response kinetics, slope, and selectivity of these sensors. google.com The mechanism of this interference is thought to involve the partitioning of the surfactant into the sensor membrane. google.com
To mitigate these interferences, researchers are exploring several strategies. One approach involves modifying the composition of the sensor membrane, such as optimizing the ratio of the ionophore to lipophilic borate (B1201080) salts. google.com This ratio can modulate the selectivity of the sensor for Mg²⁺ over interfering cations. google.com Another strategy is the development of multi-sensor arrays. For example, a sensor array with both a Mg²⁺-sensitive membrane and a Ca²⁺-sensitive membrane can be used to discriminate between the responses of the two ions. mdpi.com
Table 1: Common Interfering Ions for this compound-Based Sensors and their typical concentrations in human blood serum.
| Interfering Ion | Typical Concentration Range in Blood Serum | Key Challenges |
| Calcium (Ca²⁺) | 2.25 - 2.75 mM | Similar charge and ionic radius to Mg²⁺, leading to competitive binding. mdpi.comacs.org |
| Sodium (Na⁺) | 135 - 145 mM | High concentration can overcome the ionophore's selectivity. acs.org |
| Potassium (K⁺) | 3.5 - 5.5 mM | Present at significant concentrations, can interfere with sensitive measurements. acs.org |
| Hydrogen (H⁺) | pH dependent | Affects the binding properties of the ionophore. rsc.orgplos.org |
Enhancing Long-Term Stability and Lifetime of Sensing Devices
The long-term stability and operational lifetime of sensing devices that incorporate this compound are critical for their practical application, especially for continuous monitoring or in point-of-care devices. mdpi.com A primary factor limiting the lifetime of these sensors is the leaching of essential components from the sensor membrane into the sample solution. mdpi.comresearchgate.net
The sensor membrane is typically a polymeric matrix, such as polyvinyl chloride (PVC), containing the ionophore, a plasticizer, and often a lipophilic salt. mdpi.complos.org The gradual loss of the ionophore and other components from this membrane into the aqueous sample leads to a decline in sensor performance, characterized by a decrease in sensitivity (slope of the calibration curve), a drift in the baseline potential, and a loss of selectivity. researchgate.net The rate of this leaching is influenced by the lipophilicity of the ionophore; more lipophilic ionophores are retained longer within the membrane. researchgate.net
The plasticizer, which is added to ensure the mobility of the ionophore within the membrane, also plays a crucial role in the sensor's stability and performance. rsc.org The choice of plasticizer, such as o-nitrophenyl octyl ether (o-NPOE), can significantly affect the sensor's sensitivity and selectivity. rsc.org However, the plasticizer itself can also leach out over time, contributing to the degradation of the sensor.
To address these stability issues, research has focused on several areas. One approach is the development of more lipophilic ionophores and membrane components that are less prone to leaching. researchgate.net Another strategy involves the covalent immobilization of the ionophore within the polymer matrix, which would prevent its loss.
The composition of the membrane is also a key area of optimization. For example, the incorporation of highly lipophilic ion-exchangers can help to retain the ionophore within the membrane and ensure electroneutrality. researchgate.net The use of alternative membrane materials to PVC, such as polyaniline-derived materials, has also been explored to improve long-term stability. mdpi.com Furthermore, the development of solid-contact ion-selective electrodes, which eliminate the need for an internal filling solution, can also contribute to a more robust and longer-lasting sensor.
Table 2: Factors Affecting the Long-Term Stability of this compound-Based Sensors.
| Factor | Impact on Stability | Research Direction |
| Ionophore Leaching | Loss of sensitivity and selectivity over time. researchgate.net | Synthesis of more lipophilic ionophores; covalent immobilization. |
| Plasticizer Loss | Degradation of membrane integrity and sensor performance. | Development of less leachable plasticizers; plasticizer-free membranes. |
| Membrane Material | PVC can be prone to biofouling and component leaching. mdpi.com | Exploration of alternative polymer matrices like polyaniline. mdpi.com |
| Electrode Architecture | Traditional liquid-contact electrodes can have stability issues. | Development of solid-contact electrodes for enhanced robustness. |
Development of Novel Signaling Mechanisms for Detection
Traditional detection methods for ionophore-based sensors, such as potentiometry, have inherent limitations, including a Nernstian response that can be insufficient for detecting small changes in ion concentrations. researchgate.netrsc.org This has spurred the development of novel signaling mechanisms to enhance sensitivity, improve the limit of detection, and enable different modes of analysis.
One major area of innovation is in the field of optical sensors, or optodes. annualreviews.orgbohrium.com These sensors couple the ion-binding event of the ionophore to a change in an optical signal, such as absorbance or fluorescence. annualreviews.orgbohrium.com For example, a fluorescent ionophore, or a combination of an ionophore and a fluorescent dye, can exhibit a change in fluorescence intensity or a shift in emission wavelength upon binding with magnesium ions. scispace.comnih.gov This allows for ratiometric measurements, which can correct for variations in probe concentration and instrumental factors, leading to more robust and quantitative analysis. scispace.comnih.gov The development of coumarin-based fluorescent probes for magnesium has shown promise in this area, offering high selectivity and the ability to image intracellular magnesium. nih.gov
Another approach involves converting the potentiometric signal into other forms of electrochemical signals. researchgate.netrsc.org For instance, coulometric readout methods have been developed where the change in the electrode potential is transduced into a measurable charge. researchgate.net This can lead to signal amplification and increased sensitivity. researchgate.net Similarly, photoelectrochemical (PEC) sensing platforms have been designed where the potential change of the ion-selective electrode modulates the photocurrent generated by a photoelectrode. rsc.org
The development of "exhaustive" sensing modes is another novel direction. acs.org In this approach, nano-sized optodes are designed to completely extract the target ion from a small sample volume, leading to a linear calibration curve instead of the typical sigmoidal response of equilibrium-based sensors. acs.org This can be particularly useful for the analysis of very small sample volumes.
Furthermore, research is being conducted on creating photodynamic sensors where the binding affinity of the ionophore can be controlled by light. bohrium.com This could enable the development of switchable or regenerative sensors. bohrium.com These advanced signaling mechanisms are not only aimed at improving analytical performance but also at creating more user-friendly detection systems, such as colorimetric sensors that allow for naked-eye detection. researchgate.net
Table 3: Comparison of Novel Signaling Mechanisms for this compound.
| Signaling Mechanism | Principle | Advantages |
| Fluorescence | Ion binding modulates the fluorescence properties of a probe. nih.gov | High sensitivity, potential for ratiometric imaging. scispace.comnih.gov |
| Colorimetry | Ion binding results in a visible color change. researchgate.net | Simple, low-cost, enables naked-eye detection. researchgate.net |
| Coulometry | Potentiometric signal is converted to a measurable charge. researchgate.net | Signal amplification, enhanced sensitivity. researchgate.net |
| Photoelectrochemistry | Potentiometric signal modulates a photocurrent. rsc.org | High sensitivity, potential for high-resolution measurements. rsc.org |
| Exhaustive Sensing | Complete extraction of the analyte by nano-optodes. acs.org | Linear response, suitable for small sample volumes. acs.org |
Exploration of New Synthetic Pathways for Ionophore Derivatives
The performance of a magnesium sensor is fundamentally determined by the molecular structure of the ionophore. Consequently, the exploration of new synthetic pathways to create novel ionophore derivatives with improved selectivity, affinity, and stability is a cornerstone of future research.
A significant amount of research has focused on the synthesis of derivatives based on diazacrown ethers. mdpi.comelsevierpure.com By systematically modifying the structure of these macrocyclic compounds, for example, by introducing different side chains, researchers have been able to fine-tune the ionophore's binding properties. mdpi.comelsevierpure.com The synthesis of double-armed diazacrown ethers, which feature two diamide-type side chains, has led to the development of highly selective ionophores for both calcium and magnesium. elsevierpure.com
The synthesis of fluorescent ionophores, or fluoroionophores, represents another important research direction. nih.govspringernature.com These molecules combine a magnesium-binding moiety with a fluorophore, allowing for detection through fluorescence spectroscopy. nih.gov For example, coumarin-based derivatives have been synthesized that exhibit a significant change in their fluorescence spectrum upon binding to Mg²⁺, enabling their use as fluorescent probes for intracellular magnesium imaging. nih.gov The synthetic challenge lies in creating a molecule where the ion-binding event effectively modulates the fluorescence output.
Researchers are also exploring the synthesis of ionophores with different donor atoms in the macrocyclic ring. The introduction of sulfur atoms, for instance, in N₂S₄- and N₂S₅-donor macrocycles, has been investigated for the binding of various metal ions. researchgate.net While these particular compounds showed selectivity for other ions, the principle of altering the donor atom set to tune selectivity is a valid strategy.
The development of microwave-assisted synthesis methods has also been applied to the creation of libraries of ionophore derivatives, such as substituted N,N′-bis((8-hydroxy-7-quinolinyl)methyl)-1,10-diaza-18-crown-6 ethers. springernature.com This approach allows for the rapid generation of a variety of compounds for screening and optimization.
Future synthetic efforts will likely focus on creating ionophores with even greater selectivity for magnesium over calcium, as this remains a primary challenge. This may involve the design of more rigid three-dimensional binding cavities that are precisely tailored to the size and coordination geometry of the magnesium ion. Additionally, the synthesis of ionophores that are inherently more resistant to leaching and degradation will be crucial for the development of robust and long-lasting sensors.
Q & A
Q. What experimental strategies are recommended to minimize interference from Ca²⁺ and H⁺ when measuring Mg²⁺ flux using Magnesium Ionophore II?
To address interference, researchers should:
- Validate selectivity by testing the ionophore’s response to varying Ca²⁺ (0.5–5 mM) and H⁺ (pH 7.0–8.0) concentrations under controlled conditions. No significant interference was observed for this compound in these ranges .
- Use parallel controls with Magnesium Ionophore VI, which has higher selectivity for Mg²⁺ over Ca²⁺/H⁺, to confirm Mg²⁺-specific transport changes .
- Apply the Michaelis-Menten equation to correlate Mg²⁺ transport rates with concentration gradients, ensuring that concurrent Ca²⁺/H⁺ flux does not mirror Mg²⁺ changes .
Q. How can researchers optimize the preparation of ion-selective electrodes (ISEs) using this compound?
Key steps include:
- Membrane composition : Use a cocktail of ionophore, lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate), and solvent (e.g., 2-nitrophenyl octyl ether) at a 1:1.5 molar ratio (ionophore:salt) .
- PVC coating : Dip ISMEs in PVC to stabilize the membrane; omission of PVC renders electrodes non-functional .
- Calibration : Use 1 mM and 10 mM MgCl₂ solutions to establish a linear response (slope ~30 mV/decade) .
Q. What are the limitations of this compound in physiological studies, and how can they be mitigated?
- Limited selectivity : this compound exhibits cross-reactivity with Ca²⁺ and H⁺ at high concentrations. Mitigation involves:
- Stability : ISEs require frequent recalibration; store membranes in dark, dry conditions to prolong lifespan .
Advanced Research Questions
Q. How do kinetic properties of this compound influence voltammetric selectivity in mixed-ion solutions?
- Kinetic vs. thermodynamic selectivity : Non-cyclic ionophores like this compound exhibit kinetic selectivity, where slower ion-binding kinetics for interfering ions (e.g., Li⁺) prevent their detection in mixed solutions. This enhances apparent selectivity by ~160-fold compared to thermodynamic measurements .
- Methodology : Use cyclic voltammetry (CV) with thin-layer membranes to assess reversibility of ion transfer. For Mg²⁺, CV shows irreversible peaks, whereas Li⁺ yields reversible behavior, enabling selective quantification .
Q. What methodological advancements improve the quantification of Mg²⁺-ionophore binding affinity in non-aqueous systems?
- Isothermal Titration Calorimetry (ITC) in organic solvents :
- Prepare stock solutions in anhydrous methanol (10 mM CaCl₂, 1 mM ionophore) to mimic membrane environments.
- Use low-volume ITC cells to minimize solvent evaporation.
- Analyze binding isotherms to derive stoichiometry (n) and binding constants (K), as demonstrated for Calcium Ionophore II .
Q. How does this compound compare to other Mg²⁺-selective ionophores (e.g., Ionophore VI) in complex biological matrices?
Q. What are the implications of ionophore-induced Mg²⁺ transport alterations in nutrient absorption studies?
- Mechanistic insights : Ionophores like this compound can enhance Mg²⁺ absorption in the gut, indirectly affecting phosphorus and zinc uptake. However, inconsistent effects on Ca²⁺/Na⁺ absorption necessitate paired isotopic tracer studies .
- Experimental design : Use SIET to map real-time Mg²⁺ flux in everted gut preparations, correlating with Michaelis-Menten kinetics to distinguish active transport from diffusion .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
